Rauwolscine hydrochloride Rauwolscine hydrochloride Potent α2 adrenergic antagonist (Ki values are 3.5 (α2A), 0.37 (α2B), 0.13 (α2C) and 63.6 nM (α2D)). Partial 5-HT receptor antagonist (Ki = 14-40 nM). Centrally active following systemic administration.
Rauwolscine is a natural alkaloid that acts as a selective and reversible α2-adrenergic receptor antagonist (Ki = 12 nM). It is a stereoisomer of yohimbine, which potently antagonizes both α1- and α2-adrenergic receptors. Rauwolscine also acts as a receptor antagonist at the serotonin 5-HT2B receptor (Ki = 14.3 nM) and as a weak partial agonist at 5-HT1A (IC50 = 1.3 µM). The α2-adrenergic receptor has diverse physiological functions and antagonists like rauwolscine have numerous applications, including the modulation of mood and behavior.
Rauwolscine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Brand Name: Vulcanchem
CAS No.: 6211-32-1
VCID: VC21340162
InChI: InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19?;/m1./s1
SMILES: COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Molecular Formula: C21H27ClN2O3
Molecular Weight: 390.9 g/mol

Rauwolscine hydrochloride

CAS No.: 6211-32-1

Cat. No.: VC21340162

Molecular Formula: C21H27ClN2O3

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

Rauwolscine hydrochloride - 6211-32-1

CAS No. 6211-32-1
Molecular Formula C21H27ClN2O3
Molecular Weight 390.9 g/mol
IUPAC Name methyl (1S,15S,18S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Standard InChI InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19?;/m1./s1
Standard InChI Key PIPZGJSEDRMUAW-MIFCKTTJSA-N
Isomeric SMILES COC(=O)C1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Canonical SMILES COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl

Chemical Identity and Physical Properties

Rauwolscine hydrochloride is a stereoisomer of yohimbine, sharing similar structural features but with distinct stereochemistry that influences its pharmacological profile. The compound is characterized by specific chemical and physical properties that distinguish it from related alkaloids.

Basic Chemical Information

Rauwolscine hydrochloride possesses several key identifiers and properties that are essential for its characterization in research and analytical contexts.

Table 1: Chemical Identity and Basic Properties of Rauwolscine Hydrochloride

PropertyValue
CAS Number6211-32-1
Chemical FormulaC21H27ClN2O3
Molecular Weight390.9 g/mol
Chemical Name17α-Hydroxy-20α-yohimban-16β-carboxylic acid, methyl ester hydrochloride
Melting Point280°C (decomposition)
Physical StateSolid

The compound is also known by several synonyms including α-Yohimbine hydrochloride, Corynanthidine, Isoyohimbine, Mesoyohimbine, and α-Yohimbine HCl . Its structural configuration is critical to its biological activity, featuring a tetracyclic structure with specific stereochemistry that differentiates it from yohimbine .

Physical Characteristics and Stability

Rauwolscine forms crystalline salts with distinct properties. The hydrochloride salt exhibits a melting point of approximately 280°C with decomposition . Historical data indicates optical rotation values of [α]30D + 74° in water for the hydrochloride salt . The compound can undergo specific chemical transformations, including conversion to rauwolscinic acid (C20H24O3N2·H2O) when treated with concentrated ammonia solution at room temperature .

Pharmacological Properties

The pharmacological profile of rauwolscine hydrochloride centers on its receptor interactions, particularly with adrenergic and serotonergic systems, which determine its physiological effects and research applications.

Receptor Binding Profile

Rauwolscine hydrochloride exhibits a complex binding profile with high affinity for multiple receptor types. Its primary mechanism of action involves antagonism at α2-adrenergic receptors, but it also interacts with serotonin receptors.

Table 2: Receptor Binding Affinities of Rauwolscine Hydrochloride

ReceptorBinding Affinity (Ki)Function
α2A-adrenoceptor3.5 nMAntagonist
α2B-adrenoceptor4.6 nMAntagonist
α2C-adrenoceptor0.6 nMAntagonist
5-HT2B receptor14.3 nMAntagonist
5-HT1A receptorIC50 = 1.3 μMWeak partial agonist

The data indicates that rauwolscine has particularly high affinity for the α2C-adrenoceptor subtype (0.6 nM), suggesting potential subtype selectivity that distinguishes it from less selective α2-antagonists . In contrast to yohimbine, which potently antagonizes both α1 and α2-adrenergic receptors, rauwolscine shows greater selectivity for α2-adrenergic receptors .

Functional Pharmacology

Experimental studies utilizing CHO cell lines expressing α2A-adrenoceptors have helped characterize the functional properties of rauwolscine through radioligand binding and signal transduction pathway analyses. Researchers have employed 3H-rauwolscine as a radioligand to study the binding properties of various compounds at α2-adrenoceptors .

In competitive binding assays, rauwolscine can displace other ligands from α2-adrenoceptors, allowing for determination of binding affinities of test compounds. The analysis typically involves calculating IC50 values (concentration required to inhibit 50% of specific binding) for competing ligands against 3H-rauwolscine binding .

Experimental protocols typically involve:

  • Growing cells to confluence in appropriate media

  • Incubating with 3H-rauwolscine and test compounds

  • Measuring displacement of radioligand binding

  • Calculating binding parameters using concentration-response curves

Physiological Effects

The interaction of rauwolscine hydrochloride with various receptor systems produces distinct physiological responses that have been documented through experimental research.

Cardiovascular Effects

Historical research by Chakravarti demonstrated that rauwolscine functions as a cardiovascular depressant and exhibits hypotensive activity . These effects are consistent with α2-adrenergic receptor antagonism, which typically results in increased sympathetic outflow and catecholamine release due to blockade of inhibitory presynaptic α2-receptors.

Signal Transduction Mechanisms

Research has revealed complex signaling mechanisms associated with α2-adrenergic receptors. Studies using cell lines expressing α2A-adrenoceptors have demonstrated that these receptors primarily couple to Gi proteins, leading to inhibition of adenylyl cyclase and reduced cAMP production .

Interestingly, at higher concentrations, some α2-agonists can produce biphasic responses involving both Gi (inhibitory) and Gs (stimulatory) coupling. Rauwolscine, as an antagonist, can block these responses. The research indicates that high-efficacy agonists at α2A-receptors (like brimonidine) can stimulate biphasic concentration responses involving both Gi and Gs proteins, while lower-efficacy agonists produce monophasic (Gi-only) responses .

Research Applications

Rauwolscine hydrochloride serves as an important tool in pharmacological research due to its selective receptor binding properties.

Receptor Characterization

As a standard α2-adrenergic antagonist, rauwolscine is frequently used to characterize and study α2-adrenoceptors in various experimental settings. The compound is valuable for:

  • Defining receptor subtypes in different tissues

  • Characterizing the pharmacological properties of novel compounds that interact with adrenergic receptors

  • Developing structure-activity relationships for α2-receptor ligands

Signal Transduction Studies

Rauwolscine has been utilized in studies examining the signal transduction pathways coupled to α2-adrenoceptors. Research protocols have employed rauwolscine to investigate various signaling mechanisms, including:

  • Gs and Gi protein coupling

  • cAMP modulation

  • ERK1/2 phosphorylation

Experimental findings have helped elucidate the complex signaling mechanisms associated with α2-adrenoceptors, revealing that receptor reserve and agonist intrinsic efficacy are critical determinants of the signaling outcome .

Comparative Pharmacology

Understanding how rauwolscine relates to similar compounds provides important context for its pharmacological profile and potential applications.

Comparison with Yohimbine

As a stereoisomer of yohimbine, rauwolscine shares structural similarities but exhibits distinct pharmacological properties. Key differences include:

Table 3: Comparison of Rauwolscine and Yohimbine Properties

PropertyRauwolscineYohimbine
Stereochemistryα-yohimbineYohimbine
α2-receptor selectivityHigherLower
α1-receptor activityMinimalSignificant antagonism
Serotonergic activity5-HT2B antagonist, weak 5-HT1A partial agonistLess characterized

The higher selectivity of rauwolscine for α2-adrenoceptors (particularly the α2C subtype) over α1-adrenoceptors makes it a valuable tool for studying specific α2-mediated processes .

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